![molecular formula C18H16FNO6S B2616135 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 1448030-91-8](/img/structure/B2616135.png)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide
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Overview
Description
The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yloxy group, a but-2-yn-1-yl group, a fluoro group, a methoxy group, and a benzenesulfonamide group. These groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The exact structure would depend on the arrangement and connectivity of the functional groups within the molecule.Chemical Reactions Analysis
The chemical reactivity of the compound would depend on its functional groups. For example, the benzenesulfonamide group might undergo reactions typical of sulfonamides, while the but-2-yn-1-yl group could potentially participate in alkyne reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and stability, can be influenced by its molecular structure and functional groups .Scientific Research Applications
- The compound has been utilized for detecting the carcinogenic heavy metal ion lead (Pb²⁺) . Researchers developed a sensitive and selective Pb²⁺ sensor by modifying a glassy carbon electrode (GCE) with a thin layer of the compound, embedded in a conducting polymer matrix called Nafion. This electrochemical approach allows reliable detection of Pb²⁺ ions even at low concentrations .
- Preliminary studies have explored the compound’s antitumor potential. It was evaluated for inhibitory effects against cancer cells. Further experiments, including morphological analysis and apoptosis assessment, shed light on its mechanism of action .
- The compound has been investigated for its potential in treating rheumatic conditions, including rheumatoid arthritis and osteoarthritis. Its anti-inflammatory properties make it relevant in managing these health issues .
- Researchers have designed a series of indole derivatives based on the compound’s structure. These derivatives, bearing 3-N-fused heteroaryl moieties, were explored for their anticancer activity. The compound’s scaffold served as a starting point for developing novel indole-based drugs .
Heavy Metal Ion Detection:
Antitumor Activity:
Rheumatic and Arthritic Treatment:
Indole Derivatives Synthesis:
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-5-fluoro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO6S/c1-23-16-6-4-13(19)10-18(16)27(21,22)20-8-2-3-9-24-14-5-7-15-17(11-14)26-12-25-15/h4-7,10-11,20H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMDKKAAPPXINL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-fluoro-2-methoxybenzenesulfonamide |
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